Amino-PEG2-C2-acid

Beschreibung

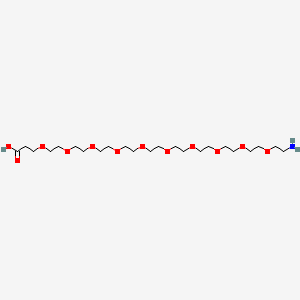

Structure

2D Structure

Eigenschaften

IUPAC Name |

3-[2-(2-aminoethoxy)ethoxy]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO4/c8-2-4-12-6-5-11-3-1-7(9)10/h1-6,8H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEZXLFKSYRODPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCN)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

196936-04-6 | |

| Record name | Polyethylene glycol 2-aminoethyl 2-carboxyethyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=196936-04-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID401216018 | |

| Record name | Polyethylene glycol 2-aminoethyl 2-carboxyethyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401216018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

196936-04-6 | |

| Record name | Polyethylene glycol 2-aminoethyl 2-carboxyethyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401216018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Structure of Amino-PEG2-C2-acid

Introduction

Amino-PEG2-C2-acid, also known as 3-[2-(2-aminoethoxy)ethoxy]propanoic acid, is a bifunctional molecule widely utilized in bioconjugation, drug development, and nanotechnology.[1][2] Its structure is characterized by a terminal primary amine group and a terminal carboxylic acid group, separated by a hydrophilic diethylene glycol (PEG2) spacer.[1][3][4] This unique arrangement allows for the covalent linkage of two different molecules, making it a valuable tool for researchers and scientists in creating complex bioconjugates. The polyethylene glycol (PEG) spacer enhances the solubility of the resulting conjugate in aqueous media, a crucial property for many biological applications.[3][4][5]

Core Molecular Structure

The fundamental structure of this compound consists of three key components:

-

Amino Group (-NH2): A primary amine located at one terminus of the molecule. This functional group is nucleophilic and readily reacts with electrophilic groups such as carboxylic acids, activated esters (e.g., NHS esters), and aldehydes to form stable amide or imine bonds.[3][4][5]

-

PEG2 Linker (-O-CH2-CH2-O-CH2-CH2-): A short chain of two repeating ethylene glycol units. This hydrophilic spacer is central to the molecule's utility, as it imparts increased water solubility and reduces the potential for aggregation of the conjugated molecules.[1][3][4][5]

-

C2-acid (Propanoic Acid, -CH2-CH2-COOH): A two-carbon chain terminating in a carboxylic acid group. This functional group can be activated to react with nucleophiles, most notably primary amines, to form stable amide bonds.[3][4][5] Common activating agents include carbodiimides like EDC or coupling reagents such as HATU.[4][5]

Quantitative Data Summary

The key physicochemical properties of this compound are summarized in the table below for easy reference.

| Property | Value |

| CAS Number | 791028-27-8[6][7][8] |

| Molecular Formula | C7H15NO4[6][7][9] |

| Molecular Weight | 177.20 g/mol [6][8][9] |

| IUPAC Name | 3-[2-(2-aminoethoxy)ethoxy]propanoic acid[7] |

| Purity | ≥95%[1][7][10] |

| Physical Form | Solid[7] |

| Solubility | Soluble in DMSO[8][9] |

Experimental Protocols: A Representative Application in Bioconjugation

This compound is frequently employed as a linker in the synthesis of antibody-drug conjugates (ADCs) and PROTACs (Proteolysis Targeting Chimeras).[5][8][11][12] A generalized experimental workflow for its use in conjugating a protein to a small molecule drug is outlined below.

Methodology:

-

Activation of the Carboxylic Acid: The carboxylic acid moiety of this compound is typically activated using a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS) to form a more stable and reactive NHS ester. This reaction is usually carried out in an appropriate buffer, such as MES buffer, at a slightly acidic pH.

-

Conjugation to a Protein: The activated PEG linker is then reacted with the target protein. The primary amine groups on the surface of the protein, such as the epsilon-amino group of lysine residues, will react with the NHS ester of the PEG linker to form a stable amide bond. This reaction is typically performed at a physiological or slightly basic pH to ensure the deprotonation of the lysine amine groups.

-

Conjugation to a Small Molecule: The free amine group on the other end of the now protein-conjugated PEG linker is available for reaction with a second molecule, such as a small molecule drug. The drug must possess a functional group that can react with the amine, for example, an activated carboxylic acid.

-

Purification and Analysis: The final conjugate is purified from unreacted components using techniques such as size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC). The integrity and purity of the conjugate are then confirmed by methods like mass spectrometry and SDS-PAGE.

Visualization of the Molecular Structure

The following diagram illustrates the chemical structure of this compound, highlighting its key functional groups.

References

- 1. Amino-PEG2-acid, CAS 791028-27-8 | AxisPharm [axispharm.com]

- 2. Amino-PEG2-acid, 791028-27-8, NH2-PEG2-COOH- Biopharma PEG [biochempeg.com]

- 3. Amino-PEG2-Acid - CD Bioparticles [cd-bioparticles.net]

- 4. Amino-PEG2-acid, 791028-27-8 | BroadPharm [broadpharm.com]

- 5. Amino-PEG2-acid | 791028-27-8 [chemicalbook.com]

- 6. This compound Datasheet DC Chemicals [dcchemicals.com]

- 7. This compound | 791028-27-8 [sigmaaldrich.com]

- 8. This compound - HY-W040168 Hycultec GmbH [hycultec.de]

- 9. file.medchemexpress.com [file.medchemexpress.com]

- 10. Amino PEG, PEG Amine, PEG-NH2, ADC Linkers | AxisPharm [axispharm.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. medchemexpress.com [medchemexpress.com]

The Strategic Role of the PEG Spacer in Amino-PEG2-C2-acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The Amino-PEG2-C2-acid linker is a bifunctional molecule playing a critical role in modern bioconjugation and drug delivery systems. Its structure, featuring a terminal amine, a two-unit polyethylene glycol (PEG) spacer, and a terminal carboxylic acid, provides a versatile platform for covalently linking molecules of interest. This guide delves into the core functionalities of the PEG spacer within this linker, offering insights into its impact on the physicochemical properties, pharmacokinetics, and therapeutic efficacy of conjugated molecules, particularly in the context of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Core Functions of the PEG Spacer

The polyethylene glycol (PEG) component of the this compound linker, though short, imparts several crucial properties to the overall conjugate. These attributes are fundamental to the design and optimization of targeted therapeutics.

-

Enhanced Hydrophilicity and Solubility: Many potent cytotoxic payloads used in ADCs are hydrophobic. The inclusion of a hydrophilic PEG spacer mitigates the aggregation propensity of the ADC, especially at higher drug-to-antibody ratios (DARs).[1][2][3] This improved solubility is critical for formulation and in vivo stability.[1][2][3]

-

Biocompatibility and Reduced Immunogenicity: PEG is well-established as a biocompatible and non-immunogenic polymer.[3] The PEG spacer can "shield" the conjugated payload and portions of the antibody from the immune system, potentially reducing the immunogenicity of the ADC.[1][2]

-

Pharmacokinetic Modulation: PEGylation, even with short PEG chains, can influence the pharmacokinetic profile of a molecule. While long PEG chains are known to significantly prolong circulation half-life by increasing the hydrodynamic radius and reducing renal clearance, even short linkers like PEG2 can impact biodistribution and clearance.[4][5][6] The hydrophilic nature of the PEG spacer contributes to a hydration shell around the conjugate, which can reduce non-specific clearance.[2]

-

Steric Hindrance and Optimized Spacing: The PEG spacer provides a defined and flexible distance between the conjugated molecules. This spacing is critical to ensure that the biological activity of each component is retained. For instance, in an ADC, the spacer prevents the cytotoxic drug from sterically hindering the antibody's binding to its target antigen.[7]

Quantitative Impact of PEG Spacers

The length of the PEG spacer is a critical parameter that can be fine-tuned to optimize the performance of a bioconjugate. The following tables summarize quantitative data from preclinical studies, illustrating the impact of PEGylation on key performance indicators.

Table 1: Comparison of In Vitro Cytotoxicity of Affibody-Drug Conjugates with Varying PEG Linker Lengths

| Conjugate | PEG Linker Molecular Weight | Target | In Vitro Cytotoxicity (IC50, nM) | Fold Change vs. No PEG |

| ZHER2-SMCC-MMAE (HM) | None | HER2 | 0.9 ± 0.1 | 1.0 |

| ZHER2-PEG4K-MMAE (HP4KM) | 4 kDa | HER2 | 4.1 ± 0.5 | 4.5 |

| ZHER2-PEG10K-MMAE (HP10KM) | 10 kDa | HER2 | 20.2 ± 2.1 | 22.4 |

Data adapted from a study on affibody-based drug conjugates, demonstrating that while longer PEG chains reduce in vitro cytotoxicity, they can improve in vivo efficacy due to extended half-life.[8]

Table 2: Pharmacokinetic Parameters of PEGylated vs. Non-PEGylated Nanoparticles

| Nanoparticle Formulation | Circulation Half-life (t1/2) | Blood Concentration at 1h post-injection (%ID/g) |

| Non-PEGylated 111In-Proticles | Shorter | 0.06 ± 0.01 |

| PEGylated 111In-Proticles | Longer | 0.23 ± 0.01 |

This table illustrates the significant impact of PEGylation on prolonging the circulation time of nanoparticles in vivo.[4]

Table 3: Effect of Mini-PEG Spacer Length on Binding Affinity of a 68Ga-Labeled Bombesin Analog

| Conjugate | PEG Spacer Length | Binding Affinity (IC50, nM) |

| natGa-NOTA-PEGn-RM26 | n = 2 | 3.1 ± 0.2 |

| natGa-NOTA-PEGn-RM26 | n = 3 | 3.9 ± 0.3 |

| natGa-NOTA-PEGn-RM26 | n = 4 | 5.4 ± 0.4 |

| natGa-NOTA-PEGn-RM26 | n = 6 | 5.8 ± 0.3 |

This data suggests that for this particular peptide conjugate, a shorter PEG spacer (n=2) resulted in a slightly higher binding affinity.[7]

Experimental Protocols

Detailed methodologies are crucial for the successful application of this compound in research and development. Below are representative protocols for key experiments.

General Protocol for Antibody Conjugation with this compound and a Payload

This protocol describes a common two-step process for conjugating a drug payload to an antibody using the this compound linker. This involves first activating the carboxylic acid end of the linker and reacting it with the payload, followed by activation of the amine end of the linker-payload construct for reaction with the antibody.

Materials:

-

Antibody (e.g., Trastuzumab) in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)

-

This compound

-

Payload with a suitable reactive group (e.g., an amine-reactive payload)

-

N-hydroxysuccinimide (NHS)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

Dimethyl sulfoxide (DMSO)

-

Reaction buffers (e.g., PBS, borate buffer)

-

Size-exclusion chromatography (SEC) column for purification

Procedure:

-

Activation of this compound:

-

Dissolve this compound and NHS in anhydrous DMSO.

-

Add EDC to the solution to activate the carboxylic acid group.

-

Incubate the reaction at room temperature for 1-2 hours.

-

-

Conjugation of Activated Linker to Payload:

-

Dissolve the amine-containing payload in DMSO.

-

Add the payload solution to the activated linker solution.

-

Allow the reaction to proceed at room temperature for 2-4 hours or overnight.

-

The resulting product is the payload-linker construct with a terminal amine.

-

-

Antibody Preparation:

-

If necessary, partially reduce the antibody's interchain disulfide bonds using a reducing agent like dithiothreitol (DTT) to generate free thiol groups for conjugation. This is a common strategy for site-specific conjugation.

-

Alternatively, for conjugation to lysine residues, ensure the antibody is in an amine-free buffer.

-

-

Activation of the Payload-Linker Construct for Antibody Conjugation:

-

To conjugate to antibody lysine residues, the terminal amine of the payload-linker can be modified to an NHS ester.

-

For conjugation to thiol groups, the terminal amine can be reacted with a heterobifunctional crosslinker such as succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC).

-

-

Final Conjugation to Antibody:

-

Add the activated payload-linker construct to the prepared antibody solution.

-

Incubate the reaction at room temperature or 4°C for a specified time (e.g., 2-18 hours). The optimal conditions will depend on the specific antibody and payload.

-

-

Purification and Characterization:

-

Purify the resulting ADC using size-exclusion chromatography to remove unconjugated payload and linker.

-

Characterize the ADC to determine the drug-to-antibody ratio (DAR) using techniques such as hydrophobic interaction chromatography (HIC) or mass spectrometry.

-

Protocol for Cellular Uptake Assay of PEGylated Nanoparticles

This protocol outlines a method to quantify the cellular uptake of nanoparticles functionalized with this compound.

Materials:

-

Cancer cell line (e.g., 4T1 murine breast cancer cells)

-

Cell culture medium and supplements

-

PEGylated nanoparticles (fluorescently labeled, e.g., with coumarin-6)

-

Non-PEGylated nanoparticles (as a control)

-

Phosphate-buffered saline (PBS)

-

Trypsin

-

Flow cytometer

-

Fluorescence microscope

Procedure:

-

Cell Seeding:

-

Seed the cancer cells in a 24-well plate at a density of 10,000 cells/well.

-

Allow the cells to adhere and grow for 24 hours in a CO2 incubator at 37°C.[9]

-

-

Nanoparticle Incubation:

-

Prepare different concentrations of the fluorescently labeled PEGylated and non-PEGylated nanoparticles in the cell culture medium.

-

Remove the existing medium from the cells and replace it with the nanoparticle-containing medium.

-

Incubate the cells with the nanoparticles for a defined period (e.g., 24 hours).[9]

-

-

Sample Preparation for Analysis:

-

After incubation, wash the cells three times with cold PBS to remove any unbound nanoparticles.[10]

-

For flow cytometry, detach the cells using trypsin and resuspend them in PBS.

-

For fluorescence microscopy, the cells can be fixed and stained with a nuclear counterstain (e.g., DAPI).

-

-

Qualitative Analysis (Fluorescence Microscopy):

-

Visualize the cells under a fluorescence microscope to observe the cellular uptake and subcellular localization of the nanoparticles.

-

-

Quantitative Analysis (Flow Cytometry):

-

Analyze the cell suspension using a flow cytometer to quantify the fluorescence intensity per cell.

-

This will provide a quantitative measure of the nanoparticle uptake. The percentage of fluorescently positive cells and the mean fluorescence intensity can be determined.[9]

-

Visualization of Mechanisms and Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate the key mechanisms and workflows where the this compound linker plays a pivotal role.

General Mechanism of Antibody-Drug Conjugate (ADC) Action

Caption: General mechanism of action for an Antibody-Drug Conjugate (ADC).

General Mechanism of Proteolysis Targeting Chimera (PROTAC) Action

References

- 1. benchchem.com [benchchem.com]

- 2. openpr.com [openpr.com]

- 3. adcreview.com [adcreview.com]

- 4. Comparison of PEGylated and non-PEGylated proticles: An in vitro and in vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A short PEG linker alters the in vivo pharmacokinetics of trastuzumab to yield high-contrast immuno-PET images - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. The Effect of Mini-PEG-Based Spacer Length on Binding and Pharmacokinetic Properties of a 68Ga-Labeled NOTA-Conjugated Antagonistic Analog of Bombesin - PMC [pmc.ncbi.nlm.nih.gov]

- 8. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cellular delivery of PEGylated PLGA nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Size- and charge-dependent non-specific uptake of PEGylated nanoparticles by macrophages - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking Precision in Bioconjugation: A Technical Guide to the Amino-PEG2-C2-acid Linker

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of targeted therapeutics, the role of the linker molecule is paramount, dictating the stability, efficacy, and pharmacokinetic profile of complex bioconjugates. This technical guide provides an in-depth exploration of the Amino-PEG2-C2-acid linker, a heterobifunctional tool increasingly employed in the development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). We will dissect its mechanism of action, detail its physicochemical properties, and provide comprehensive experimental protocols for its application. This guide aims to equip researchers with the foundational knowledge and practical insights necessary to effectively leverage this versatile linker in their drug development endeavors.

Introduction to the this compound Linker

The this compound linker is a non-cleavable, heterobifunctional molecule designed for the stable conjugation of biomolecules.[1][2][3] Its structure is characterized by three key functional components: a primary amine (-NH2), a carboxylic acid (-COOH), and a short polyethylene glycol (PEG) spacer. This architecture provides a versatile platform for covalently linking two different molecules, typically a targeting moiety (like an antibody or a small molecule ligand) and a payload (such as a cytotoxic drug or an E3 ligase recruiter).[1][4]

The core utility of this linker lies in its ability to form stable amide bonds through well-established coupling chemistries.[5] The terminal amino and carboxyl groups serve as reactive handles, allowing for sequential and controlled conjugation reactions. The integrated diethylene glycol (PEG2) unit is not merely a spacer; it imparts critical physicochemical properties to the final conjugate, including enhanced aqueous solubility, reduced aggregation, and improved pharmacokinetic profiles.[6][7][8]

Mechanism of Action: Facilitating Stable Bioconjugation

The primary mechanism of action for the this compound linker is the formation of robust amide bonds with complementary functional groups on the molecules to be conjugated. This is typically achieved through carbodiimide-mediated coupling reactions, most commonly employing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.

The two-step conjugation process can be summarized as follows:

-

Activation of the Carboxylic Acid: The carboxylic acid terminus of the this compound linker (or a carboxyl group on the target molecule) is activated by EDC. This reaction forms a highly reactive O-acylisourea intermediate. To prevent hydrolysis of this unstable intermediate in aqueous solutions and to improve reaction efficiency, NHS or Sulfo-NHS is added to convert it into a more stable amine-reactive NHS ester.

-

Amide Bond Formation: The NHS ester readily reacts with a primary amine on the second molecule to be conjugated (or the amino terminus of the linker), resulting in the formation of a stable amide bond and the release of the NHS leaving group.

This sequential process allows for the controlled and efficient coupling of two distinct molecular entities, creating a stable bioconjugate. The resulting amide bond is highly resistant to hydrolysis, ensuring the integrity of the conjugate in biological systems.[9]

Core Applications in Drug Development

The unique properties of the this compound linker make it a valuable tool in two key areas of modern drug development: Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Role in Antibody-Drug Conjugates (ADCs)

In ADC development, the linker connects a potent cytotoxic payload to a monoclonal antibody (mAb) that targets a specific tumor antigen.[2][8] The stability of the linker is critical to prevent premature release of the payload in circulation, which could lead to off-target toxicity. The this compound, being a non-cleavable linker, ensures that the payload is only released upon internalization and lysosomal degradation of the entire ADC within the target cancer cell.

The inclusion of the PEG2 spacer offers several advantages for ADCs:

-

Enhanced Solubility: Many cytotoxic payloads are hydrophobic. The hydrophilic PEG linker helps to mitigate aggregation and improve the overall solubility of the ADC, particularly at higher drug-to-antibody ratios (DARs).[7]

-

Improved Pharmacokinetics: The PEG moiety can increase the hydrodynamic radius of the ADC, leading to reduced renal clearance and a longer plasma half-life. This extended circulation time can result in greater accumulation of the ADC at the tumor site.[7]

Role in Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[1][10] The linker in a PROTAC is a critical determinant of its efficacy, as its length and composition influence the formation and stability of the ternary complex between the target protein, the PROTAC, and the E3 ligase.[11][12]

While longer PEG chains are often explored in PROTAC design, short linkers like this compound can be optimal in certain contexts. The relatively constrained nature of a short linker can orient the target protein and E3 ligase in a productive conformation for ubiquitination.[13] The PEG component also contributes to the overall solubility and cell permeability of the PROTAC molecule.[6]

Quantitative Data on PEG Linker Performance

The length of the PEG linker has a significant impact on the degradation efficiency of PROTACs and the pharmacokinetic properties of ADCs. While specific data for the this compound linker is often embedded within broader studies, the following tables summarize representative data for short PEG linkers to illustrate these effects.

Table 1: Impact of PEG Linker Length on PROTAC Degradation Efficiency

| Target Protein | E3 Ligase Ligand | Linker | DC50 (nM) | Dmax (%) | Cell Line |

| BCR-ABL | Dasatinib | Arg-PEG1 | <1 | >90 | K562 |

| BRD4 | JQ1 | VHL | PEG3 | 10-100 | HeLa |

| ERRα | - | VHL | PEG4 | ~50 | - |

| TBK1 | - | VHL | PEG5 | ~20 | - |

This table presents a compilation of data from various sources to illustrate the principle that optimal linker length is target-dependent. It is intended for comparative purposes.[11][13]

Table 2: Influence of PEG Linker Length on ADC Pharmacokinetics

| ADC Component | Linker | Half-life (h) in Rats | In Vitro Cytotoxicity (IC50, ng/mL) |

| Trastuzumab-MMAE | PEG2 | ~150 | ~10 |

| Trastuzumab-MMAE | PEG4 | ~180 | ~15 |

| Trastuzumab-MMAE | PEG8 | ~220 | ~25 |

This table provides illustrative data on the general trend of increasing plasma half-life with longer PEG chains, which can sometimes be accompanied by a decrease in in vitro potency.[7][14]

Detailed Experimental Protocols

The following protocols provide a general framework for the use of the this compound linker in bioconjugation. Optimization of reaction conditions (e.g., molar ratios, reaction times, and temperature) is recommended for each specific application.

Protocol for Conjugating a Small Molecule (with a primary amine) to a Protein (with a carboxyl group)

Materials:

-

Protein to be conjugated

-

Small molecule with a primary amine

-

This compound linker

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysuccinimide (NHS) or Sulfo-NHS

-

Activation Buffer: 0.1 M MES, pH 4.5-6.0

-

Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

-

Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine

-

Desalting column or dialysis cassette for purification

Procedure:

-

Protein Preparation: Dissolve the protein in Activation Buffer to a concentration of 1-5 mg/mL.

-

Linker Activation:

-

Dissolve this compound in DMSO or DMF to prepare a stock solution (e.g., 100 mM).

-

Add a 10- to 50-fold molar excess of the this compound stock solution to the protein solution.

-

Prepare a fresh solution of EDC and NHS in Activation Buffer. Add a 2- to 5-fold molar excess of EDC and NHS over the linker to the protein-linker mixture.

-

Incubate the reaction for 15-30 minutes at room temperature with gentle stirring.

-

-

Purification of Activated Protein-Linker Conjugate: Remove excess linker and activating reagents using a desalting column or dialysis against Coupling Buffer.

-

Conjugation to Small Molecule:

-

Dissolve the amine-containing small molecule in an appropriate solvent (e.g., DMSO).

-

Add a 5- to 20-fold molar excess of the small molecule solution to the purified protein-linker conjugate.

-

Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.

-

-

Quenching the Reaction: Add the Quenching Solution to a final concentration of 10-50 mM and incubate for 15 minutes at room temperature.

-

Final Purification: Purify the final conjugate using size-exclusion chromatography (SEC), affinity chromatography, or dialysis to remove unreacted small molecules and byproducts.

-

Characterization: Characterize the final conjugate using techniques such as SDS-PAGE, mass spectrometry, and UV-Vis spectroscopy to determine the drug-to-antibody ratio (DAR) or the extent of labeling.

Protocol for Synthesizing a PROTAC

Materials:

-

Target protein binder with a suitable functional group (e.g., a primary amine or carboxylic acid)

-

E3 ligase ligand with a complementary functional group

-

This compound linker

-

EDC and NHS (or HATU/DIPEA for amide coupling in organic solvents)

-

Anhydrous DMF or DMSO

-

Reaction monitoring tools (e.g., LC-MS, TLC)

-

Purification system (e.g., preparative HPLC)

Procedure:

-

First Amide Coupling:

-

Dissolve the target protein binder (assuming it has a carboxylic acid) in anhydrous DMF.

-

Add EDC and NHS (or HATU and DIPEA) to activate the carboxylic acid.

-

Add the this compound linker (dissolved in DMF) to the activated protein binder.

-

Stir the reaction at room temperature and monitor its progress by LC-MS.

-

Once the reaction is complete, purify the intermediate product (protein binder-linker) by preparative HPLC.

-

-

Second Amide Coupling:

-

Dissolve the purified protein binder-linker intermediate in anhydrous DMF.

-

Activate the terminal carboxylic acid of the linker using EDC and NHS (or HATU and DIPEA).

-

Add the E3 ligase ligand (assuming it has a primary amine) to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress by LC-MS.

-

-

Final Purification: Once the reaction is complete, purify the final PROTAC molecule by preparative HPLC.

-

Characterization: Confirm the identity and purity of the final PROTAC using LC-MS, 1H NMR, and 13C NMR.

Visualizing Mechanisms and Workflows

The following diagrams, generated using Graphviz, illustrate the key concepts and processes described in this guide.

Caption: Mechanism of EDC/NHS-Mediated Amide Bond Formation

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 3. This compound - HY-W040168 Hycultec GmbH [hycultec.de]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. broadpharm.com [broadpharm.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]

- 9. pubs.rsc.org [pubs.rsc.org]

- 10. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Single amino acid–based PROTACs trigger degradation of the oncogenic kinase BCR–ABL in chronic myeloid leukemia (CML) - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Applications of Amino-PEG2-C2-acid in biomedical research

An In-depth Technical Guide to Amino-PEG2-C2-acid in Biomedical Research

Introduction

This compound is a heterobifunctional linker molecule widely employed in biomedical research and drug development.[1][2][3] Structurally, it features a primary amine (-NH2) at one terminus and a carboxylic acid (-COOH) at the other, separated by a hydrophilic spacer composed of two ethylene glycol units (PEG2) and a two-carbon (C2) chain.[4][5] This specific architecture makes it an invaluable tool for covalently connecting two different molecules, a process known as bioconjugation.

The polyethylene glycol (PEG) component is central to its utility. PEG is a water-soluble, non-toxic, and biocompatible polymer.[6] Its inclusion in linker design imparts several beneficial physicochemical properties to the final conjugate. The PEG chain enhances hydrophilicity, which is crucial for improving the solubility of poorly soluble molecules and preventing aggregation in aqueous environments.[][8] This enhanced solubility and the formation of a protective hydration shell around the conjugate can reduce immunogenicity, minimize non-specific binding, and improve pharmacokinetic profiles by increasing the molecule's hydrodynamic volume, thus slowing renal clearance and extending its plasma half-life.[8][9]

This guide provides a detailed overview of the primary applications of this compound, presents relevant quantitative data, outlines detailed experimental protocols for its use, and visualizes key processes and structures.

Core Applications

The bifunctional nature of this compound makes it a versatile linker for creating complex therapeutic and research molecules. Its most prominent applications are in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).

Proteolysis Targeting Chimeras (PROTACs)

PROTACs are innovative therapeutic agents designed to eliminate specific disease-causing proteins by hijacking the cell's own ubiquitin-proteasome disposal system.[1][10] A PROTAC molecule consists of three parts: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[11]

This compound is frequently used as this linker.[1][12] Its flexibility and length are critical for enabling the formation of a stable and productive ternary complex between the target protein and the E3 ligase.[13] This proximity is essential for the E3 ligase to catalyze the transfer of ubiquitin to the target protein, marking it for degradation by the proteasome. The linker is not merely a spacer; its composition and length profoundly influence the efficacy, selectivity, and pharmacokinetic properties of the PROTAC.[13][14] The hydrophilic PEG chain improves the solubility and cell permeability of the overall PROTAC molecule, which is often composed of two hydrophobic small molecule ligands.[13][15]

Antibody-Drug Conjugates (ADCs)

ADCs are targeted cancer therapeutics that combine the specificity of a monoclonal antibody with the cytotoxic potency of a small-molecule drug.[9][16] The linker's role in an ADC is to stably connect the cytotoxic payload to the antibody while in circulation, and then, in some designs, to release the payload once inside the target cancer cell.[]

This compound serves as a hydrophilic, flexible linker in ADC construction.[1] Many potent cytotoxic payloads are highly hydrophobic, and conjugating them to an antibody can lead to aggregation, compromising the ADC's stability and efficacy.[9][17] Incorporating a hydrophilic PEG linker like this compound mitigates this issue by increasing the overall solubility of the conjugate.[18][19] This allows for a higher number of drug molecules to be attached to each antibody (a higher drug-to-antibody ratio, or DAR) without causing aggregation, potentially leading to a more potent therapeutic.[18][19] The PEG linker can also form a protective layer that shields the payload, enhancing systemic stability.[9]

Quantitative Data

The efficacy of molecules built with PEG linkers is highly dependent on linker length and composition. While specific data for this compound is often embedded in proprietary drug development studies, the general impact of short PEG linkers on PROTAC performance is well-documented. Optimization of linker length is a critical step in PROTAC design.[14][20]

Table 1: Representative Data on the Effect of Linker Length on PROTAC Efficacy

| Target Protein | E3 Ligase | Linker Type | Linker Length (atoms) | DC₅₀ (Degradation) | Dₘₐₓ (Degradation) | Cell Line |

| TBK1 | VHL | PEG/Alkyl | < 12 | No degradation | N/A | - |

| TBK1 | VHL | PEG/Alkyl | 21 | 3 nM | 96% | - |

| TBK1 | VHL | PEG/Alkyl | 29 | 292 nM | 76% | - |

| PI3K | VHL | PEG/Alkyl | - | 42-227 nM | - | MDA-MB-231 |

| mTOR | VHL | PEG/Alkyl | - | 45 nM | - | MDA-MB-231 |

Data is illustrative of trends observed with short, flexible linkers and is compiled from studies on various PROTACs.[14][21] DC₅₀ is the concentration for half-maximal degradation; Dₘₐₓ is the maximum degradation percentage.

Experimental Protocols

The use of this compound involves standard bioconjugation techniques, primarily the formation of stable amide bonds. The following are generalized protocols for coupling reactions involving its two functional ends.

Protocol 1: Amide Bond Formation via Activation of the Carboxylic Acid Group

This protocol describes the reaction of the carboxylic acid end of this compound with a molecule containing a primary amine.

-

Activation of Carboxylic Acid:

-

Dissolve this compound (1.2 equivalents) and a coupling agent such as HATU (1.2 eq.) or HOBt/DCC (1.2 eq. each) in an anhydrous aprotic solvent like DMF or DCM.[22]

-

Add a non-nucleophilic base, such as DIPEA (3 equivalents), to the solution.

-

Stir the mixture at room temperature for 15-30 minutes to form the activated ester.

-

-

Coupling Reaction:

-

Dissolve the amine-containing molecule (1 equivalent) in the reaction solvent.

-

Add the solution of the activated this compound to the amine-containing molecule.

-

Allow the reaction to proceed at room temperature for 2-12 hours. Monitor the reaction progress using an appropriate analytical technique (e.g., LC-MS).

-

-

Work-up and Purification:

-

Upon completion, quench the reaction if necessary (e.g., with water).

-

Remove the solvent under reduced pressure.

-

Purify the resulting conjugate using standard chromatographic techniques, such as reversed-phase HPLC, to isolate the desired product.

-

Protocol 2: Amide Bond Formation Using the Primary Amine Group

This protocol describes the reaction of the amine end of this compound with a molecule containing an activated carboxylic acid (e.g., an NHS ester).

-

Preparation:

-

Dissolve the molecule containing the activated carboxylic acid (e.g., NHS ester) (1 equivalent) in a suitable solvent (e.g., DMF, DMSO).

-

In a separate vessel, dissolve this compound (1.5 equivalents) in the same solvent. A mild base like DIPEA (2-3 equivalents) can be added to ensure the amine is deprotonated and nucleophilic.

-

-

Coupling Reaction:

-

Slowly add the solution of the activated acid to the this compound solution with stirring.

-

Let the reaction proceed at room temperature for 4-24 hours. Monitor for completion by LC-MS.

-

-

Work-up and Purification:

-

Once the reaction is complete, dilute the mixture with an appropriate solvent and perform an aqueous wash to remove excess reagents and byproducts.

-

Concentrate the organic phase and purify the product by flash chromatography or reversed-phase HPLC.

-

Conclusion

This compound is a powerful and versatile bifunctional linker that plays a critical role in modern biomedical research. Its well-defined structure, combining reactive amine and carboxylic acid termini with a short, hydrophilic PEG spacer, provides an optimal balance of properties for advanced therapeutic modalities. By enhancing solubility, improving stability, and providing the necessary spacing and flexibility for complex biological interactions, it enables the rational design and synthesis of next-generation drugs like PROTACs and ADCs. The continued application of this and similar linkers will undoubtedly fuel further innovation in targeted therapies and bioconjugation chemistry.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound - HY-W040168 Hycultec GmbH [hycultec.de]

- 4. precisepeg.com [precisepeg.com]

- 5. lumiprobe.com [lumiprobe.com]

- 6. What are PEG Linkers? - Creative Biolabs [creative-biolabs.com]

- 8. purepeg.com [purepeg.com]

- 9. purepeg.com [purepeg.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. A Platform for the Rapid Synthesis of Proteolysis Targeting Chimeras (Rapid-TAC) Under Miniaturized Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. file.medchemexpress.com [file.medchemexpress.com]

- 13. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 15. nbinno.com [nbinno.com]

- 16. Bioconjugation application notes [bionordika.fi]

- 17. benchchem.com [benchchem.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. researchgate.net [researchgate.net]

- 20. benchchem.com [benchchem.com]

- 21. pubs.acs.org [pubs.acs.org]

- 22. bachem.com [bachem.com]

A Comprehensive Technical Guide to Amino-PEG2-C2-acid for Bioconjugation

For researchers, scientists, and professionals in drug development, the strategic selection of linker molecules is paramount to the success of bioconjugation strategies. This guide provides an in-depth exploration of Amino-PEG2-C2-acid, a discrete polyethylene glycol (dPEG®) linker, tailored for those embarking on or refining their bioconjugation endeavors.

This compound is a heterobifunctional linker featuring a primary amine group and a terminal carboxylic acid.[1] This structure allows for the sequential and controlled conjugation of two different molecules. The molecule incorporates a discrete PEG spacer consisting of two ethylene glycol units, which imparts hydrophilicity to the linker and the resulting conjugate.[2][3] This increased water solubility can be advantageous when working with hydrophobic drugs or proteins.[2]

Physicochemical Properties

The defined structure and molecular weight of discrete PEG linkers like this compound offer greater precision in bioconjugation compared to traditional, polydisperse PEG polymers. This uniformity is crucial for the development of well-characterized bioconjugates, a key consideration for therapeutic applications.

| Property | Value | Reference |

| Chemical Name | 3-[2-(2-Aminoethoxy)ethoxy]propanoic acid | [4] |

| Synonyms | NH2-PEG2-COOH, Amine-PEG2-acid | [4] |

| CAS Number | 791028-27-8 | [2][4][5][6] |

| Molecular Formula | C7H15NO4 | [2][4][5][6] |

| Molecular Weight | 177.20 g/mol | [5][6][7][8] |

| Appearance | White to off-white solid | [4][5] |

| Solubility | Soluble in DMSO (up to 2 mg/mL with heating) and water. | [4][5][8] |

| Storage Conditions | Powder: -20°C for up to 3 years. In solvent: -80°C for up to 6 months. | [5][9] |

Core Applications in Bioconjugation

The bifunctional nature of this compound makes it a versatile tool in the development of complex biomolecules. Its primary applications lie in areas where precise spacing and improved solubility are critical.

One of the most significant applications is in the construction of Antibody-Drug Conjugates (ADCs) .[4][5] In this context, the linker connects a potent cytotoxic drug to a monoclonal antibody, enabling targeted delivery of the therapeutic agent to cancer cells.

Another key application is in the synthesis of PROteolysis TArgeting Chimeras (PROTACs) .[4][5] PROTACs are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation. This compound can serve as the spacer connecting the target-binding ligand and the E3 ligase-binding ligand.

Chemical Reactivity and Conjugation Strategy

The two terminal functional groups of this compound, the primary amine and the carboxylic acid, allow for orthogonal conjugation strategies. The carboxylic acid is typically activated to react with primary amines on a target molecule, such as the side chains of lysine residues on a protein. The most common method for this activation is the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[10]

The reaction proceeds in two steps:

-

EDC activates the carboxyl group of this compound to form a highly reactive O-acylisourea intermediate.[10]

-

This intermediate can react directly with a primary amine, but to improve reaction efficiency and stability in aqueous solutions, NHS is added to convert the O-acylisourea into a more stable NHS ester.[10] This semi-stable NHS ester then efficiently reacts with a primary amine to form a stable amide bond.[10]

The primary amine on the other end of the linker is then available for conjugation to a second molecule, often through its own carboxyl group (via EDC/NHS chemistry) or other amine-reactive chemistries.

Experimental Protocols

Activation of this compound with EDC/NHS

This protocol describes the activation of the carboxylic acid moiety of this compound to form an NHS ester, which can then be used to conjugate the linker to a protein or other amine-containing molecule.

Materials:

-

This compound

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

-

N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

-

Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0[11]

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Quenching Solution: 2-Mercaptoethanol or hydroxylamine

Procedure:

-

Reagent Preparation: Allow all reagents to equilibrate to room temperature before use. Prepare a stock solution of this compound in anhydrous DMF or DMSO (e.g., 10 mg/mL).

-

Activation:

-

Dissolve the desired amount of this compound in Activation Buffer.

-

Immediately before use, prepare fresh solutions of EDC and NHS in Activation Buffer.

-

Add a 2 to 5-fold molar excess of EDC and a 1.2 to 2-fold molar excess of NHS relative to the this compound.[12]

-

Incubate the reaction mixture for 15-30 minutes at room temperature.[13]

-

Conjugation of Activated this compound to a Protein

This protocol outlines the conjugation of the pre-activated this compound (as an NHS ester) to a protein containing primary amines (e.g., lysine residues).

Materials:

-

Activated this compound solution (from the previous protocol)

-

Protein to be conjugated

-

Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0, or borate buffer, pH 8.0-8.5.[13]

-

Desalting column or dialysis equipment for purification

Procedure:

-

Buffer Exchange: Ensure the protein is in the appropriate Coupling Buffer at a suitable concentration (e.g., 1-5 mg/mL).

-

Conjugation:

-

Immediately add the freshly prepared activated this compound solution to the protein solution. A 1.5 to 10-fold molar excess of the activated linker to the protein is a common starting point, but this should be optimized for the specific application.

-

Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.[11][13]

-

-

Quenching (Optional but Recommended): To stop the reaction, add a quenching reagent such as hydroxylamine to a final concentration of 10 mM or Tris buffer to a final concentration of 20-50 mM.[10][11] This will hydrolyze any unreacted NHS esters.

-

Purification: Remove the excess linker and reaction byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis against an appropriate buffer.

Quantitative Data and Optimization

The efficiency of the EDC/NHS coupling reaction is influenced by several factors. The following table summarizes key parameters and their typical ranges for optimizing the conjugation process.

| Parameter | Typical Range/Condition | Effect on Reaction |

| pH of Activation Step | 4.5 - 6.0 | Optimal for EDC activation of carboxyl groups. |

| pH of Conjugation Step | 7.2 - 8.5 | Optimal for the reaction of NHS esters with primary amines. |

| Molar Ratio (Linker:EDC:NHS) | 1 : (2-5) : (1.2-2) | Higher molar excess of EDC and NHS can increase activation efficiency but may lead to side reactions. |

| Molar Ratio (Linker:Protein) | 1.5 - 10 | Higher ratios increase the degree of labeling but may lead to protein precipitation or loss of activity. |

| Reaction Time | Activation: 15-30 min; Conjugation: 2h - overnight | Longer incubation times can increase conjugation efficiency but may also lead to hydrolysis of the NHS ester. |

| Temperature | 4°C or Room Temperature | Room temperature reactions are faster, while 4°C can be used to minimize protein degradation. |

Visualizing Bioconjugation Workflows and Applications

Chemical Structure of this compound

Caption: Chemical structure of this compound.

EDC/NHS Coupling Workflow

Caption: EDC/NHS bioconjugation workflow.

Application in Antibody-Drug Conjugate (ADC) Development

Caption: Role of the linker in ADC development and function.

References

- 1. Amino-PEG-acid - Conju-Probe: Enable Bioconjugation [conju-probe.com]

- 2. Amino-PEG2-acid, 791028-27-8 | BroadPharm [broadpharm.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Amino-PEG2-acid | 791028-27-8 [chemicalbook.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound Datasheet DC Chemicals [dcchemicals.com]

- 7. Amino-PEG2-Acid - CD Bioparticles [cd-bioparticles.net]

- 8. This compound - HY-W040168 Hycultec GmbH [hycultec.de]

- 9. file.medchemexpress.com [file.medchemexpress.com]

- 10. info.gbiosciences.com [info.gbiosciences.com]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. broadpharm.com [broadpharm.com]

- 13. broadpharm.com [broadpharm.com]

In-Depth Technical Guide: Solubility of Amino-PEG2-C2-acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Amino-PEG2-C2-acid, a bifunctional linker commonly utilized in the development of antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Understanding the solubility of this linker is critical for its effective handling, formulation, and application in bioconjugation and drug delivery systems.

Introduction to this compound

This compound, with the chemical formula C7H15NO4 and a molecular weight of 177.20 g/mol , is a hydrophilic linker possessing a terminal primary amine and a carboxylic acid. The presence of a two-unit polyethylene glycol (PEG) spacer enhances its aqueous solubility, a desirable characteristic for bioconjugation reactions that are often performed in aqueous buffers. The amine group allows for conjugation to molecules via activated esters or other electrophilic groups, while the carboxylic acid can be coupled to primary amines using carbodiimide chemistry.

Solubility Profile of this compound

The solubility of this compound is dictated by its chemical structure, which includes a flexible and hydrophilic PEG chain, a basic amino group, and an acidic carboxyl group. These features allow for hydrogen bonding with protic solvents and favorable interactions with polar aporotic solvents.

Quantitative and Qualitative Solubility Data

| Solvent | Solvent Type | Quantitative Solubility | Qualitative Solubility | Notes |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 2 mg/mL (11.29 mM)[1][2] | Soluble | Ultrasonic and warming to 60°C may be required to achieve dissolution.[1][2] |

| Water | Polar Protic | Data Not Available | Expected to be Soluble | The hydrophilic PEG spacer and ionic functional groups suggest good aqueous solubility.[3][4][5][6][7][8] |

| Methanol (MeOH) | Polar Protic | Data Not Available | Soluble[9] | |

| Ethanol (EtOH) | Polar Protic | Data Not Available | Expected to be Soluble | |

| Dimethylformamide (DMF) | Polar Aprotic | Data Not Available | Soluble[9] | |

| Dichloromethane (DCM) | Nonpolar | Data Not Available | Expected to be Sparingly Soluble to Insoluble | |

| Acetonitrile (ACN) | Polar Aprotic | Data Not Available | Expected to be Soluble |

Disclaimer: The solubility data, other than in DMSO, is based on the general properties of PEGylated compounds and the presence of polar functional groups. These should be considered as estimates, and it is highly recommended to perform experimental solubility testing for precise measurements in the desired solvent system.

Experimental Protocol for Solubility Determination

A reliable and commonly used method for determining the thermodynamic solubility of a small molecule is the Shake-Flask Method . This protocol provides a general procedure for determining the solubility of this compound in various solvents.

Materials and Equipment

-

This compound (solid)

-

Selected solvents (e.g., water, ethanol, DMSO, etc.)

-

Vials with screw caps (e.g., 2 mL glass vials)

-

Orbital shaker or vortex mixer

-

Thermostatically controlled environment (e.g., incubator or water bath)

-

Centrifuge

-

Syringe filters (0.22 µm)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a vial. The excess solid is crucial to ensure that a saturated solution is achieved.

-

Add a known volume of the desired solvent to the vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials on an orbital shaker or vortex mixer in a thermostatically controlled environment (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. A typical duration is 24 to 48 hours. It is advisable to take measurements at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached (i.e., the concentration of the solute in the solution does not change over time).[10]

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

To separate the saturated solution from the undissolved solid, either centrifuge the vials at a high speed or filter the supernatant through a 0.22 µm syringe filter. This step is critical to avoid aspirating any solid particles, which would lead to an overestimation of solubility.

-

-

Quantification:

-

Carefully withdraw an aliquot of the clear, saturated supernatant.

-

Dilute the aliquot with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

Analyze the diluted sample using a calibrated HPLC or UV-Vis spectrophotometry method to determine the concentration of this compound.

-

-

Data Analysis:

-

Prepare a standard curve of known concentrations of this compound.

-

Use the standard curve to determine the concentration of the compound in the diluted sample.

-

Calculate the solubility in the original solvent by accounting for the dilution factor. The result is typically expressed in mg/mL or mol/L.

-

Logical Workflow for Solubility Assessment

The following diagram illustrates a typical workflow for assessing the solubility of a compound like this compound.

Conclusion

This compound is expected to exhibit good solubility in a range of polar solvents, including water, DMSO, DMF, and lower-chain alcohols. This is primarily due to its hydrophilic PEG spacer and the presence of both an amino and a carboxylic acid group, which can engage in hydrogen bonding and exist in an ionic state depending on the pH. The provided experimental protocol for the shake-flask method offers a robust approach for researchers to determine the precise solubility of this linker in their specific solvent systems, which is a crucial step for the successful design and execution of bioconjugation and drug delivery studies.

References

- 1. dissolutiontech.com [dissolutiontech.com]

- 2. vectorlabs.com [vectorlabs.com]

- 3. enamine.net [enamine.net]

- 4. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 5. creativepegworks.com [creativepegworks.com]

- 6. d-nb.info [d-nb.info]

- 7. researchgate.net [researchgate.net]

- 8. 3-[2-(2-Aminoethoxy)ethoxy]-propanoic acid , 98% , 791028-27-8 - CookeChem [cookechem.com]

- 9. Ethylene Glycol | HOCH2CH2OH | CID 174 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. quora.com [quora.com]

Amino-PEG2-C2-acid molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Amino-PEG2-C2-acid, a bifunctional linker critical in the development of advanced bioconjugates such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). This document outlines its chemical properties, presents generalized experimental protocols for its use, and illustrates its role in bioconjugation.

Core Properties of this compound

This compound is a hydrophilic, bifunctional linker that contains a primary amine group and a terminal carboxylic acid, separated by a two-unit polyethylene glycol (PEG) chain. This structure allows for the sequential or orthogonal conjugation of two different molecules. The PEG spacer enhances the solubility and bioavailability of the resulting conjugate.[1]

| Property | Value | Reference |

| Molecular Weight | 177.20 g/mol | [1] |

| Chemical Formula | C₇H₁₅NO₄ | [1] |

| CAS Number | 791028-27-8 | [1] |

| Synonyms | NH2-PEG2-COOH, 3-(2-(2-Aminoethoxy)ethoxy)propanoic acid | [2] |

| Appearance | White to off-white solid | |

| Solubility | Soluble in water and common organic solvents like DMSO and DMF | [3] |

Role in Bioconjugation

The primary utility of this compound lies in its ability to act as a bridge, connecting a targeting moiety (like an antibody) to a payload (like a cytotoxic drug). The bifunctional nature of the molecule provides flexibility in the conjugation strategy.

-

Amine Group Reactivity: The primary amine can react with activated esters (e.g., N-hydroxysuccinimide esters), isothiocyanates, and other electrophilic groups to form stable covalent bonds.

-

Carboxylic Acid Reactivity: The terminal carboxylic acid can be activated to react with primary amines on a target molecule, forming a stable amide bond. This reaction is typically mediated by carbodiimides, such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), often in the presence of an activator like NHS (N-hydroxysuccinimide) to enhance efficiency.

The hydrophilic PEG chain is a key feature, as it can improve the pharmacokinetic properties of the final bioconjugate by increasing its solubility and stability, and reducing immunogenicity.

Experimental Protocols

The following are generalized protocols for the two main conjugation strategies involving this compound. The specific conditions, such as reaction times, temperatures, and purification methods, will need to be optimized for the specific molecules being conjugated.

Protocol 1: Amide Bond Formation via the Carboxylic Acid Group

This protocol describes the conjugation of a molecule with a primary amine to the carboxylic acid group of this compound.

Materials:

-

This compound

-

Amine-containing molecule (e.g., a payload with a free amine)

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

-

NHS (N-hydroxysuccinimide)

-

Anhydrous, amine-free solvent (e.g., DMF or DMSO)

-

Reaction buffer (e.g., MES buffer at pH 4.5-6.0 or PBS at pH 7.2-7.5)

-

Quenching reagent (e.g., hydroxylamine or Tris buffer)

-

Purification system (e.g., HPLC or column chromatography)

Procedure:

-

Activation of Carboxylic Acid:

-

Dissolve this compound in the chosen anhydrous solvent.

-

Add EDC (1.5 equivalents) and NHS (1.5 equivalents) to the solution.

-

Allow the reaction to proceed at room temperature for 15-30 minutes to form the NHS-activated ester.

-

-

Conjugation to Amine-Containing Molecule:

-

Dissolve the amine-containing molecule in the reaction buffer.

-

Add the activated this compound solution to the amine-containing molecule solution.

-

Allow the reaction to proceed at room temperature for 2-4 hours or overnight at 4°C.

-

-

Quenching:

-

Add the quenching reagent to the reaction mixture to stop the reaction and hydrolyze any unreacted NHS esters.

-

-

Purification:

-

Purify the resulting conjugate using an appropriate chromatographic method to remove unreacted starting materials and byproducts.

-

Protocol 2: Amide Bond Formation via the Amine Group

This protocol describes the conjugation of a molecule with a carboxylic acid (or an activated ester) to the amine group of this compound.

Materials:

-

This compound

-

Carboxylic acid-containing molecule (e.g., a payload with a carboxylic acid) or its NHS ester derivative

-

EDC and NHS (if starting with a carboxylic acid)

-

Anhydrous, amine-free solvent (e.g., DMF or DMSO)

-

Reaction buffer (e.g., PBS at pH 7.2-8.0)

-

Purification system (e.g., HPLC or column chromatography)

Procedure:

-

Activation of Carboxylic Acid (if necessary):

-

If starting with a carboxylic acid-containing molecule, activate it to an NHS ester as described in Protocol 1, Step 1.

-

-

Conjugation to this compound:

-

Dissolve this compound in the reaction buffer.

-

Add the NHS-activated molecule to the this compound solution.

-

Allow the reaction to proceed at room temperature for 2-4 hours.

-

-

Purification:

-

Purify the resulting conjugate using an appropriate chromatographic method.

-

Visualizing the Role of this compound in an Antibody-Drug Conjugate

The following diagram illustrates the general structure of an antibody-drug conjugate where this compound serves as the linker between the antibody and the cytotoxic drug.

Caption: General structure of an Antibody-Drug Conjugate (ADC) utilizing this compound as a linker.

References

Bifunctional PEG Linkers: A Technical Deep Dive into Amino-PEG2-C2-acid

For Researchers, Scientists, and Drug Development Professionals

In the landscape of advanced biotherapeutics, the role of the linker molecule is paramount. It is the critical bridge that connects potent payloads to targeted delivery vehicles, profoundly influencing the stability, efficacy, and overall therapeutic index of the resulting conjugate. Among the diverse array of linker technologies, bifunctional polyethylene glycol (PEG) linkers have emerged as a cornerstone, prized for their ability to enhance solubility, modulate pharmacokinetics, and provide a versatile scaffold for conjugation.

This in-depth technical guide focuses on the core features of a specific and widely utilized bifunctional PEG linker: Amino-PEG2-C2-acid. We will explore its chemical properties, delve into its applications in cutting-edge drug development, and provide detailed experimental methodologies for its use.

Core Concepts: Understanding Bifunctional PEG Linkers

Polyethylene glycol (PEG) is a hydrophilic and biocompatible polymer composed of repeating ethylene oxide units.[1] Bifunctional PEG linkers are PEG chains with reactive functional groups at both ends, enabling the covalent attachment of two different molecules.[2] These linkers are broadly categorized into two classes:

-

Homobifunctional Linkers: Possess identical reactive groups at each terminus, making them suitable for crosslinking identical molecules or for applications where sequential conjugation is not required.[3]

-

Heterobifunctional Linkers: Feature two distinct reactive groups, allowing for controlled, sequential conjugation of different molecules. This is particularly advantageous in the synthesis of complex bioconjugates like antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs), as it minimizes the formation of undesirable homodimers.[4]

The length of the PEG chain is a critical design parameter, directly impacting the physicochemical properties of the final conjugate. Shorter PEG linkers, such as those with 2 to 12 PEG units, can provide a balance between improved pharmacokinetics and potent cytotoxicity.[5] Longer PEG chains can significantly extend the in-vivo half-life but may sometimes lead to reduced cytotoxicity.[6]

A Closer Look at this compound

This compound is a heterobifunctional linker featuring a primary amine group (-NH2) and a carboxylic acid group (-COOH) at opposite ends of a short PEG chain. This specific architecture makes it a versatile tool for a variety of bioconjugation applications. It is also classified as a cleavable linker, meaning it is designed to be stable in circulation but can be broken down to release its payload under specific physiological conditions, such as the acidic environment of a lysosome.[4][7]

Chemical and Physical Properties

| Property | Value | Reference |

| Chemical Name | 3-(2-(2-aminoethoxy)ethoxy)propanoic acid | [8] |

| Molecular Formula | C7H15NO4 | [9] |

| Molecular Weight | 177.2 g/mol | [9] |

| CAS Number | 791028-27-8 | [9] |

| Appearance | White to off-white solid | [10] |

| Solubility | Soluble in DMSO | [11] |

| Storage | Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month. | [7] |

Applications in Drug Development

The unique properties of this compound make it a valuable component in the development of sophisticated therapeutics, most notably in the fields of Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).

Antibody-Drug Conjugates (ADCs)

ADCs are a class of targeted therapies that combine the specificity of a monoclonal antibody with the potent cell-killing ability of a cytotoxic drug.[12] The linker plays a critical role in the success of an ADC by ensuring the payload remains securely attached to the antibody in circulation and is efficiently released upon internalization into the target cancer cell.[13]

This compound, with its cleavable nature, is well-suited for ADC development.[7] The carboxylic acid end can be conjugated to a targeting antibody, while the amine end can be attached to a cytotoxic payload. The short PEG chain helps to improve the solubility and reduce aggregation of the ADC, particularly when dealing with hydrophobic payloads.[6]

Proteolysis-Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[10] The linker in a PROTAC is not merely a spacer but a critical determinant of the efficacy of the resulting degrader.[14]

This compound can be used as a building block in the synthesis of PROTACs.[7] Its bifunctional nature allows for the connection of a ligand that binds to the target protein and another ligand that recruits the E3 ligase. The flexibility and hydrophilicity of the short PEG chain can influence the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase, which is essential for efficient protein degradation.[14]

Experimental Protocols

The following are generalized protocols for the use of this compound in bioconjugation. Optimal reaction conditions, including molar ratios, reaction times, and temperatures, may need to be determined empirically for specific applications.

Activation of the Carboxylic Acid Group and Conjugation to an Amine-Containing Molecule

This protocol describes the activation of the carboxylic acid end of this compound using EDC and NHS, followed by conjugation to a molecule containing a primary amine (e.g., an antibody).

Materials:

-

This compound

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysuccinimide (NHS) or Sulfo-NHS

-

Amine-containing molecule (e.g., antibody)

-

Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-5.0

-

Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0

-

Quenching solution (e.g., hydroxylamine, Tris, or glycine)

-

Desalting column

Procedure:

-

Activation of this compound:

-

Quenching of EDC (Optional but Recommended):

-

Add a thiol-containing compound like DTT to quench the EDC.[17]

-

-

Conjugation to the Amine-Containing Molecule:

-

Quenching of the Reaction:

-

Add a quenching solution to stop the reaction and hydrolyze any unreacted NHS esters.[17]

-

-

Purification:

-

Remove excess linker and byproducts using a desalting column or size-exclusion chromatography.[19]

-

Conjugation of the Amine Group to a Carboxylic Acid-Containing Molecule

This protocol describes the direct conjugation of the amine end of this compound to a molecule containing a pre-activated carboxylic acid (e.g., an NHS ester).

Materials:

-

This compound

-

NHS ester-activated molecule

-

Anhydrous, amine-free solvent (e.g., DMF or DMSO)

-

Reaction Buffer: 0.1 M sodium bicarbonate or 0.1 M phosphate buffer, pH 8.3-8.5

Procedure:

-

Dissolution of Reactants:

-

Dissolve the NHS ester-activated molecule in a minimal amount of anhydrous DMF or DMSO.

-

Dissolve this compound in the Reaction Buffer.

-

-

Conjugation Reaction:

-

Purification:

-

Purify the conjugate using standard organic synthesis workup procedures or by column chromatography.[15]

-

Quantitative Data Summary

The following tables summarize key quantitative data related to the performance of bifunctional PEG linkers in bioconjugates. While specific data for this compound is limited, the provided information on short-chain PEG linkers offers valuable insights.

Table 1: Impact of PEG Linker Length on ADC Pharmacokinetics

| Linker Length | Typical Half-Life (in vivo) | Key Observations | Reference |

| No PEG Linker | Shorter | More susceptible to clearance from the body. | [5] |

| Short-Chain PEG (e.g., PEG2, PEG4, PEG8) | Moderately extended | Provides a balance between improved pharmacokinetics and potent cytotoxicity. A short PEG8 linker has been shown to clear faster than a non-PEGylated antibody while maintaining tumor uptake. | [5] |

| Long-Chain PEG (e.g., PEG12, PEG24) | Significantly longer | Can lead to greater accumulation in tumor tissue but may also decrease in vitro cytotoxicity. | [6] |

Table 2: Influence of PEG Linker on Drug-to-Antibody Ratio (DAR)

| Linker Type | Typical DAR | Observations | Reference |

| Non-PEGylated | Variable, often lower with hydrophobic payloads | Hydrophobic interactions can lead to aggregation and lower conjugation efficiency. | [5] |

| Short-Chain PEG (e.g., PEG2, PEG3, PEG4) | Generally allows for higher and more consistent DAR | The hydrophilic PEG spacer can improve the solubility of the payload and reduce aggregation, facilitating a more efficient conjugation process. | [5] |

Visualizing Key Processes

The following diagrams, created using the DOT language for Graphviz, illustrate fundamental concepts discussed in this guide.

Caption: Structure of an Antibody-Drug Conjugate (ADC).

Caption: Mechanism of Action of a PROTAC.

Caption: Generalized Workflow for ADC Synthesis.

Conclusion

Bifunctional PEG linkers, and specifically this compound, represent a critical technology in the advancement of targeted therapeutics. Their ability to modulate solubility, stability, and pharmacokinetic properties, coupled with their versatile conjugation chemistry, makes them indispensable tools for researchers and drug developers. A thorough understanding of their core features, as outlined in this guide, is essential for the rational design and successful development of the next generation of bioconjugate drugs.

References

- 1. enovatia.com [enovatia.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 4. Cleavable linkers in antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Ultimate Guide to Choosing the Right Cleavable Linker for ADCs | AxisPharm [axispharm.com]

- 9. researchgate.net [researchgate.net]

- 10. medchemexpress.com [medchemexpress.com]

- 11. file.medchemexpress.com [file.medchemexpress.com]

- 12. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 13. broadpharm.com [broadpharm.com]

- 14. documents.thermofisher.com [documents.thermofisher.com]

- 15. broadpharm.com [broadpharm.com]

- 16. This compound - HY-W040168 Hycultec GmbH [hycultec.de]

- 17. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs) - PMC [pmc.ncbi.nlm.nih.gov]

- 19. A short PEG linker alters the in vivo pharmacokinetics of trastuzumab to yield high-contrast immuno-PET images - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Application Notes and Protocols for Amino-PEG2-C2-acid in ADC Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a powerful class of biopharmaceuticals that combine the targeting specificity of monoclonal antibodies with the high potency of cytotoxic small-molecule drugs. The linker molecule connecting these two components is critical to the ADC's success, influencing its stability, solubility, pharmacokinetics, and mechanism of action.[1][2] Amino-PEG2-C2-acid is a heterobifunctional, cleavable linker that incorporates a short polyethylene glycol (PEG) spacer. This PEG unit enhances the hydrophilicity of the ADC, which can improve solubility, reduce aggregation, and potentially lead to a better safety profile and longer circulation time.[2][3]

These application notes provide a comprehensive guide to the use of this compound in the synthesis of ADCs, including detailed experimental protocols and data presentation guidelines.

Principle of the Method

The synthesis of an ADC using this compound is a two-stage process that leverages the linker's two distinct reactive functional groups: a primary amine (-NH2) and a carboxylic acid (-COOH).

-

Drug-Linker Conjugation: The primary amine of the this compound linker is typically conjugated to a payload molecule that has a carboxylic acid group or an activated ester. This reaction forms a stable amide bond.

-

Antibody-Linker Conjugation: The carboxylic acid of the drug-linker intermediate is then activated (e.g., to an N-hydroxysuccinimide [NHS] ester) and reacted with primary amine groups, most commonly the ε-amino groups of lysine residues on the surface of the antibody.[4] This step also forms a stable amide bond, completing the ADC construct.

This strategy allows for the pre-formation of a drug-linker complex, which is then conjugated to the antibody.

Data Presentation

Quantitative data from ADC synthesis and characterization should be meticulously recorded and presented for clear interpretation and comparison.

Table 1: Reagent Stoichiometry and Reaction Conditions

| Step | Reagent 1 | Reagent 2 | Reagent 3 | Molar Ratio (1:2:3) | Solvent | Temperature (°C) | Time (h) |

| Drug-Linker Conjugation | Cytotoxic Drug (-COOH) | This compound | EDC / NHS | 1 : 1.2 : 1.5 | Anhydrous DMF | 25 | 4 |

| Antibody Conjugation | mAb (Lysine -NH2) | Drug-Linker-NHS | - | 1 : 10 | PBS (pH 8.0-8.5) | 4 | 12 |

Note: Ratios and conditions are starting points and may require optimization based on the specific drug and antibody.

Table 2: Characterization of the Final ADC Product

| Parameter | Method | Result | Acceptance Criteria |

| Drug-to-Antibody Ratio (DAR) | HIC-HPLC, UV-Vis | 4.1 | 3.5 - 4.5 |

| Monomer Purity | SEC-HPLC | >95% | >95% |

| Aggregate Level | SEC-HPLC | <5% | <5% |

| Residual Free Drug | RP-HPLC | <1% | <1% |

| In Vitro Cytotoxicity (IC50) | Cell-based Assay | 1.5 nM | Report Value |

| Antigen Binding Affinity (KD) | ELISA, SPR | 0.8 nM | < 1 nM |

Experimental Protocols

Materials and Equipment:

-

This compound

-

Cytotoxic drug with a carboxylic acid functional group

-

Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS)

-